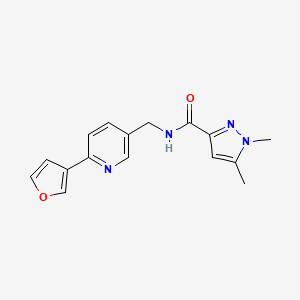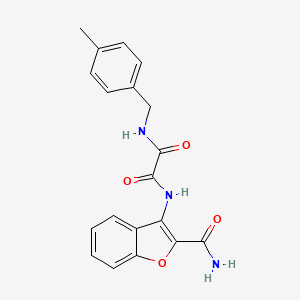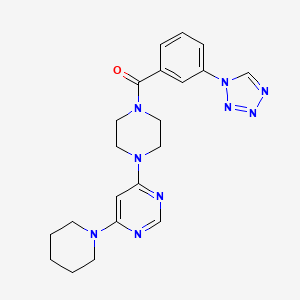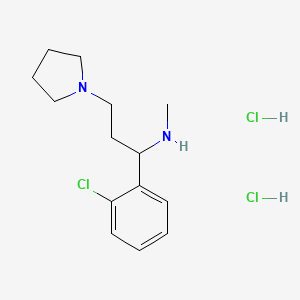
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including pyridinylpyrimidines and furan-derivatives, demonstrates the chemical versatility and potential for creating compounds with specific biological or physical properties. For instance, the synthesis of unfused heterobicycles such as pyridinyl derivatives with strongly basic side chains has shown their potential as amplifiers of phleomycin against Escherichia coli, indicating their applicability in enhancing antibiotic effectiveness (Brown & Cowden, 1982).
Antiprotozoal Agents
The synthesis of novel dicationic imidazo[1,2-a]pyridines and their derivatives as antiprotozoal agents highlight the potential medical applications of such compounds. Specifically, these compounds have shown strong DNA affinities and excellent in vitro and in vivo activity against trypanosomal and plasmodium infections, suggesting their utility in treating diseases caused by these protozoa (Ismail et al., 2004).
Fungicides and Agriculture
Compounds containing furan and pyrazole moieties, such as 2,5-Dimethylfuran-3carboxamide, have been explored for their high activity against diseases in agricultural settings, showing their potential as fungicides. This suggests their applicability in developing new agricultural chemicals to protect crops from fungal infections and enhance yield (Masatsugu et al., 2010).
Luminescence and Binding Characteristics
The design and synthesis of novel aromatic carboxylic acids and their Eu(III) and Tb(III) complexes demonstrate the application of furan-containing compounds in developing materials with strong luminescence properties. These compounds have potential applications in sensing, imaging, and as probes in biological systems due to their binding characteristics with proteins like bovine serum albumin (BSA) (Tang et al., 2011).
Novel Azines and Azolotriazines Synthesis
The synthesis of enaminone incorporating dibromobenzofuran moiety and its transformation into novel azines and azolotriazines showcases the chemical diversity and potential applications of these compounds in pharmaceuticals and materials science. These processes highlight the versatility of furan derivatives in constructing complex heterocyclic systems with potential for diverse applications (Sanad & Mekky, 2018).
Safety and Hazards
properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-7-15(19-20(11)2)16(21)18-9-12-3-4-14(17-8-12)13-5-6-22-10-13/h3-8,10H,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBPTXYHPRISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)
![(3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride](/img/structure/B2888126.png)


![2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888130.png)


![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2888136.png)
![(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride](/img/structure/B2888137.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2888143.png)
![2-(4-benzhydrylpiperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2888144.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2888145.png)